molecular formula C21H24ClNO4S B12132582 N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12132582
M. Wt: 421.9 g/mol
InChI Key: SYZUEWKCRLUCQQ-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a structurally complex acetamide derivative featuring:

  • A 3,4-dimethylphenoxy moiety (imparting steric and electronic effects).
  • A 1,1-dioxidotetrahydrothiophen-3-yl group (contributing to solubility and metabolic stability via sulfone functionality).

The compound’s synthesis involves multi-step reactions, including nucleophilic substitutions and acetylation, with careful optimization of temperature, solvent (e.g., DMSO or acetonitrile), and catalysts to achieve high purity .

Properties

Molecular Formula

C21H24ClNO4S

Molecular Weight

421.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C21H24ClNO4S/c1-15-6-7-20(10-16(15)2)27-13-21(24)23(19-8-9-28(25,26)14-19)12-17-4-3-5-18(22)11-17/h3-7,10-11,19H,8-9,12-14H2,1-2H3

InChI Key

SYZUEWKCRLUCQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, each requiring specific reagents and conditions:

    Formation of the Acetamide Backbone: The initial step involves the preparation of the acetamide backbone. This can be achieved by reacting an appropriate amine with acetic anhydride under controlled conditions.

    Introduction of the 3-chlorobenzyl Group: The next step involves the introduction of the 3-chlorobenzyl group. This can be done through a nucleophilic substitution reaction, where the acetamide is treated with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the 3,4-dimethylphenoxy Group: The third step involves the attachment of the 3,4-dimethylphenoxy group. This can be achieved through an etherification reaction, where the intermediate compound is reacted with 3,4-dimethylphenol in the presence of a dehydrating agent like thionyl chloride.

    Incorporation of the Tetrahydrothiophen-3-yl Group: The final step involves the incorporation of the tetrahydrothiophen-3-yl group. This can be done through a cyclization reaction, where the intermediate compound is treated with a sulfur-containing reagent under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to explore new reaction pathways and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Their Impacts

Key analogs differ in substituent positions and functional groups, leading to distinct physicochemical and biological properties:

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Biological Activities
Target Compound 3-chlorobenzyl, 3,4-dimethylphenoxy ~C21H23ClNO4S* ~420–440 Potential anti-inflammatory, antimicrobial (inferred from analogs)
N-(2-chlorobenzyl)-2-(3,4-dimethylphenoxy)-... () 2-chlorobenzyl C21H24ClNO4S 421.9 Antimicrobial, anticancer (hypothesized)
N-(3-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-... () 4-chloro-2-methylphenoxy C21H23Cl2NO3 421.3 Therapeutic applications in medicinal chemistry
N-(3-chlorobenzyl)-2-(2,6-dimethylphenoxy)-... () 2,6-dimethylphenoxy C17H20ClN2O3S 364.87 Structural simplicity; potential agrochemical use
N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-... () 4-chlorobenzyl, 4-chloro-3,5-dimethylphenoxy C22H23Cl2NO4S 476.4 Enhanced bioactivity due to dual chloro groups

*Inferred based on structural similarity to .

Key Observations:
  • Chlorine Position : The 3-chlorobenzyl group in the target compound may offer better steric alignment with biological targets compared to 2- or 4-chlorobenzyl analogs .
  • Phenoxy Substituents: 3,4-Dimethylphenoxy (target) vs. 2,6-dimethylphenoxy () alters electronic density, affecting binding to enzymes like cyclooxygenase (COX) or cytochrome P450 .
  • Tetrahydrothiophene Sulfone: This group enhances solubility and metabolic stability compared to non-sulfonated thiophene analogs .

Biological Activity

N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H24ClNO4S
  • Molecular Weight : 421.94 g/mol
  • CAS Number : 578732-43-1

The compound features a complex structure that includes a chlorobenzyl group, a phenoxy moiety, and a tetrahydrothiophene ring with a dioxido substituent. The presence of these functional groups is crucial for its biological activity.

Anticancer Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Studies have shown that certain thiadiazole derivatives can inhibit the growth of various cancer cell lines, including MCF-7 (breast carcinoma) and HepG2 (liver carcinoma). The EC50 values for these compounds often fall below 10 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through caspase activation and inhibition of key signaling pathways such as ERK1/2. Such interactions suggest that the compound could disrupt cancer cell proliferation by targeting specific molecular pathways .

Antimicrobial Activity

The compound's structural analogs have also been tested for antimicrobial properties:

  • Antibacterial Effects : Similar acetamide derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. These compounds were more effective than traditional antibiotics like ampicillin .
  • Antifungal Activity : Some derivatives demonstrated efficacy against fungal pathogens like Candida albicans, highlighting their potential as broad-spectrum antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Impact : Variations in substituents on the phenoxy and benzyl groups significantly influence the compound's potency. For example, replacing chlorine with fluorine has been shown to enhance anticancer activity .
  • Docking Studies : Molecular docking studies reveal that specific interactions between the compound and target proteins are critical for its biological effects. Hydrogen bonding and hydrophobic interactions play significant roles in enhancing binding affinity and selectivity towards cancer-related targets .

Study 1: Anticancer Efficacy

A study published in Molecules investigated various thiadiazole derivatives, including those structurally related to this compound. The findings indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines with IC50 values significantly lower than conventional treatments. The study emphasized the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Screening

Another study assessed the antimicrobial activity of acetamide derivatives against a panel of bacterial and fungal strains. The results showed that some compounds displayed remarkable activity against resistant strains, suggesting their potential utility in treating infections where conventional antibiotics fail .

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